molecular formula C15H22N2S B14202081 2-Butyl-2-ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline CAS No. 872611-76-2

2-Butyl-2-ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline

Cat. No.: B14202081
CAS No.: 872611-76-2
M. Wt: 262.4 g/mol
InChI Key: JHFNEGZSQGZZRD-UHFFFAOYSA-N
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Description

2-Butyl-2-ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate aniline derivatives with carbonyl compounds under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and pressure conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butyl-2-ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-4-(methylsulfanyl)-1,2-dihydroquinazoline
  • 2-Ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline
  • 2-Butyl-2-ethyl-1,2-dihydroquinazoline

Uniqueness

2-Butyl-2-ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline is unique due to the presence of both butyl and ethyl groups along with a methylsulfanyl group. This specific combination of substituents may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

872611-76-2

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

IUPAC Name

2-butyl-2-ethyl-4-methylsulfanyl-1H-quinazoline

InChI

InChI=1S/C15H22N2S/c1-4-6-11-15(5-2)16-13-10-8-7-9-12(13)14(17-15)18-3/h7-10,16H,4-6,11H2,1-3H3

InChI Key

JHFNEGZSQGZZRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(NC2=CC=CC=C2C(=N1)SC)CC

Origin of Product

United States

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